molecular formula C17H18ClNO2 B13946332 Chloromorphide CAS No. 63783-53-9

Chloromorphide

Cat. No.: B13946332
CAS No.: 63783-53-9
M. Wt: 303.8 g/mol
InChI Key: URUOTSLJEBANHA-ZFDIKFDDSA-N
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Description

Chloromorphide, also known as α-chloromorphide, is an opiate analog derived from morphine, where the 6-hydroxy group has been replaced by chlorine. Developed in 1933 in Germany, it is approximately ten times more potent than morphine. This compound exhibits similar effects to morphine, such as sedation, analgesia, and respiratory depression .

Chemical Reactions Analysis

Chloromorphide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various halogenated and dehalogenated derivatives of this compound .

Scientific Research Applications

Chloromorphide is primarily used in scientific research as a precursor and intermediate in the synthesis of semi-synthetic opioid analgesic drugs. It is particularly valuable for creating compounds with modifications at the 7, 8, and/or 14 positions on the morphine carbon skeleton . These modifications can lead to the development of new analgesics with improved efficacy and reduced side effects. Additionally, this compound and its derivatives are used in studies exploring the structure-activity relationships of opioid compounds .

Mechanism of Action

Chloromorphide exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The activation of mu-opioid receptors also leads to hyperpolarization of neurons, reducing their excitability and resulting in analgesia and sedation .

Properties

CAS No.

63783-53-9

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C17H18ClNO2/c1-19-7-6-17-10-3-4-11(18)16(17)21-15-13(20)5-2-9(14(15)17)8-12(10)19/h2-5,10-12,16,20H,6-8H2,1H3/t10-,11-,12+,16-,17-/m0/s1

InChI Key

URUOTSLJEBANHA-ZFDIKFDDSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)Cl

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)Cl

Origin of Product

United States

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